![molecular formula C10H10F2O2 B2837451 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one CAS No. 571158-90-2](/img/structure/B2837451.png)
1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one” is a chemical compound with the molecular formula C10H10F2O2 . It has a molecular weight of 200.18 . This compound is intended for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,10H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature recommendation of room temperature . It is a liquid in its physical form .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Reagents
Mix-and-Heat Benzylation
A method involving 2-benzyloxy-1-methylpyridinium triflate demonstrates its efficacy in converting alcohols into benzyl ethers, highlighting a general approach to benzylation that could be applicable to the synthesis or modification of compounds including 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one (Poon & Dudley, 2006).
Antifungal 1,2,4-Triazoles
The synthesis of new 1,2,4-triazoles incorporating a difluoro(heteroaryl)methyl moiety via 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones suggests potential antifungal applications of difluoromethylated compounds (Eto, Kaneko, & Sakamoto, 2000).
Chemical Stability and Reactivity
Aminodifluorosulfinium Salts
Highlighting the enhanced thermal stability and ease of handling of difluorosulfinium salts, this research could be relevant for understanding the stability and reactivity of difluoromethylated compounds in various conditions (L’Heureux et al., 2010).
Applications in Polymer Science
Multicyclic Poly(benzonitrile ether)s
The study on polycondensation involving difluorobenzonitriles could provide insights into the use of difluoromethyl groups in the synthesis of novel polymers with specific properties (Kricheldorf et al., 2005).
Enantioselective Synthesis
Chemoenzymatic Synthesis of Odanacatib Precursor
Demonstrating the bioreduction of 1-aryl-2,2,2-trifluoroethanones to produce enantiomerically pure alcohols, this approach could be relevant for the enantioselective synthesis or modification of compounds including difluoromethyl groups (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Fluorination Strategies
[Difluoro(phenylseleno)methyl]-Trimethylsilane Synthesis
Offers a novel strategy for incorporating difluoro(phenylseleno)methyl groups into carbonyl compounds, potentially relevant for the modification of 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one (Qin et al., 2005).
Wirkmechanismus
The mechanism of action for this compound is not specified in the retrieved data. As a research compound, its interactions with biological systems would depend on the specific context of the study.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAHRPOVQLLMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one | |
CAS RN |
571158-90-2 |
Source


|
| Record name | 1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2837368.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2837369.png)
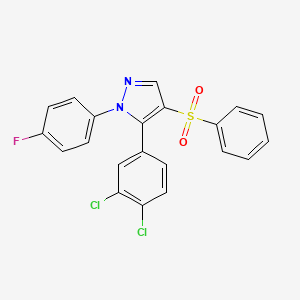
![3-(3,4-Dimethoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2837372.png)
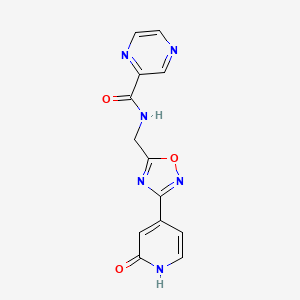
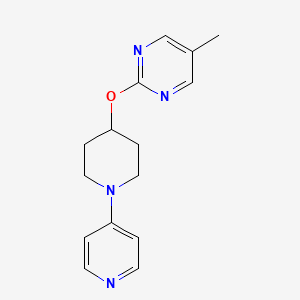
![tert-Butyl ((4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2837378.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2837379.png)
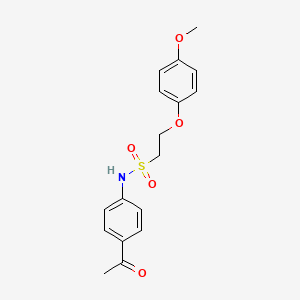
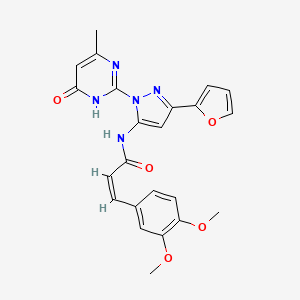
![1-(4-Methoxybenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2837385.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2837388.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837391.png)